1-(4-Fluorophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Fluorophenyl)ethanamine hydrochloride” is a chemical compound with the IUPAC name (1S)-1-(4-fluorophenyl)ethanamine hydrochloride .
Molecular Structure Analysis
The molecular formula of “1-(4-Fluorophenyl)ethanamine hydrochloride” is C8H11ClFN . The average mass is 175.631 Da and the monoisotopic mass is 175.056412 Da .Chemical Reactions Analysis
The compound “1-(4-Fluorophenyl)ethanamine hydrochloride” is used in nucleophilic substitution reactions . It has also been used in the synthesis of novel thioureas with diuretic and saluretic activity .Physical And Chemical Properties Analysis
The physical form of “1-(4-Fluorophenyl)ethanamine hydrochloride” is described as a white to yellow powder or crystals . It is stored at room temperature .Scientific Research Applications
Synthesis and Analytical Characterizations
1-(4-Fluorophenyl)ethanamine hydrochloride has been investigated for its potential in various clinical applications, with some derivatives functioning as NMDA receptor antagonists. A study focused on the syntheses and comprehensive analytical characterizations of related substances, highlighting their chemical properties and potential applications (Dybek et al., 2019).
Antiamoebic Activity
Research into the antiamoebic activity of compounds containing N-substituted ethanamine tails, preceded by reactions involving 2-chloro N-substituted ethanamine hydrochloride, has shown promising results. These studies provide insights into the potential medical applications of such compounds (Zaidi et al., 2015).
Multifunctional Biocide Applications
The derivative 2-(Decyithio)Ethanamine Hydrochloride has been identified as a multifunctional biocide with applications in cooling water systems, showcasing its broad-spectrum activity against bacteria, fungi, and algae (Walter & Cooke, 1997).
Isotope-Enriched Derivatives for Scientific Studies
The preparation of isotopically enriched derivatives of N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides has been documented, facilitating studies in various scientific fields (Yilmaz & Shine, 1988).
Potential in Antiarrhythmic Drugs
A derivative, hydrochloride 1-(4-fluorophenyl)-1-(4-nitrobenzoylamino)-2-(N-ethyl-4-piperidyl)-ethane, has been synthesized and studied for its antiarrhythmic activity, leading to clinical trials as a class III antiarrhythmic drug (Glushkov et al., 2011).
NK(1) Receptor Antagonist Development
Efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant has been reported, involving direct condensation of N-benzyl ethanolamine with glyoxylic acid. This research highlights the compound's potential in pharmacological applications (Brands et al., 2003).
Histamine H1-Agonistic Activity
2-Phenylhistamines, synthesized with various substituents, have been studied for their histamine H1-agonistic activity, providing insights into potential therapeutic applications (Zingel et al., 1990).
Optical Detection of Mercury
A novel sensor based on 2-[3-(2-aminoethylthio)propylthio]ethanamine for selective optical detection of mercury has been developed, demonstrating the compound's application in environmental monitoring (Wanichacheva et al., 2009).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
1-(4-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYCTXPTBWSAMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)ethanamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.